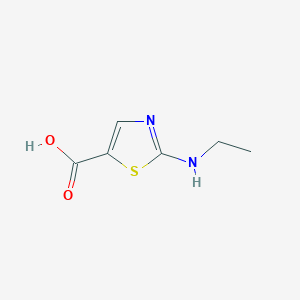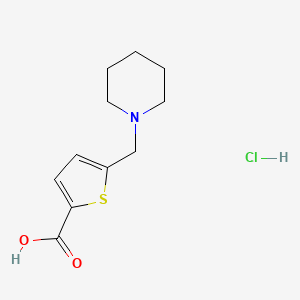
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
Overview
Description
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, also known as PTCA hydrochloride, is an organic compound that is widely studied due to its potential applications in various fields of research and industry. It has a CAS Number of 893741-64-5 and a molecular weight of 261.77 g/mol.
Molecular Structure Analysis
The IUPAC name of this compound is 5-(1-piperidinylmethyl)-2-thiophenecarboxylic acid . Its InChI code is 1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) .It is stored at room temperature . The compound’s molecular formula is C11H16ClNO2S .
Scientific Research Applications
Corrosion Inhibition : Piperine derivatives, including compounds with piperidine components, have been investigated for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using DFT and Monte Carlo dynamics suggest that these derivatives can form complexes with iron, potentially leading to high corrosion inhibition efficiency. This highlights the application of piperidine derivatives in materials science, particularly in protecting metal surfaces from corrosion (Belghiti et al., 2018).
Molecular Structure Analysis : Studies on piperidine derivatives, including those involving thiophene, have explored their crystal and molecular structures through techniques like X-ray diffraction. These investigations provide foundational knowledge on molecular interactions, stability, and potential binding modes, which are crucial for drug design and materials science (Vrabel et al., 2014).
Kinetic Studies : Research on the kinetics of nucleophilic substitution reactions involving thiophene derivatives and piperidine in ethanol offers insights into the influence of substituents on reaction rates. Such studies are vital for understanding reaction mechanisms and optimizing synthetic routes in organic chemistry (Dell'erba & Spinelli, 1965).
Anti-Corrosion Performance : The anti-corrosion efficiency of 8-hydroxyquinoline derivatives, including those with a piperidin-1-ylmethyl group, has been assessed for mild steel in acidic media. These studies combine gravimetric, electrochemical techniques, DFT, and molecular dynamics simulations to evaluate the compounds' protective capabilities, shedding light on their practical applications in corrosion protection (Douche et al., 2020).
properties
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMWUJDRISCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1526095.png)
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
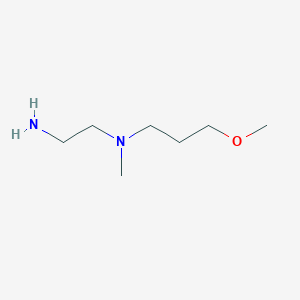
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)
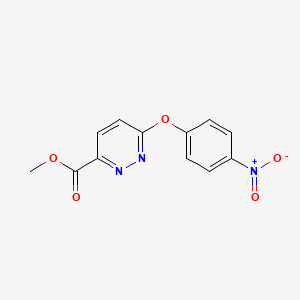
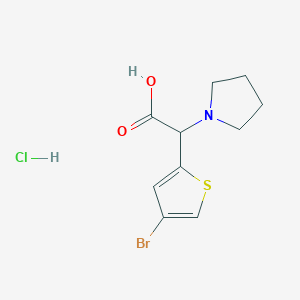

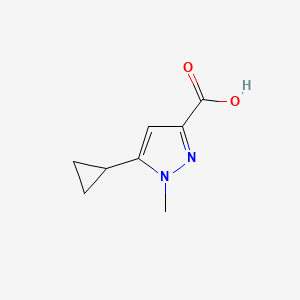

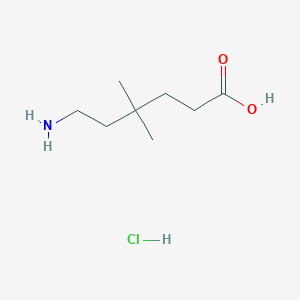
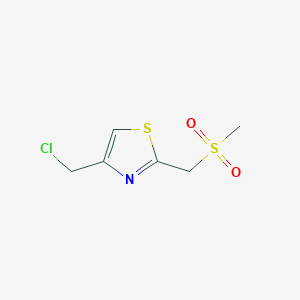
amino}acetic acid](/img/structure/B1526115.png)
